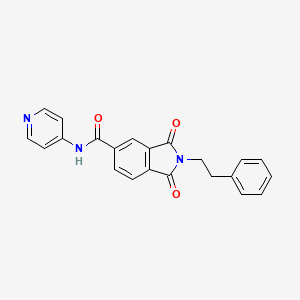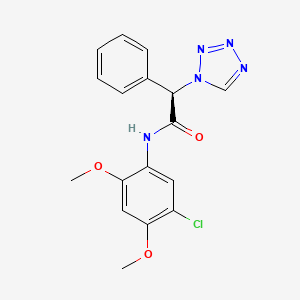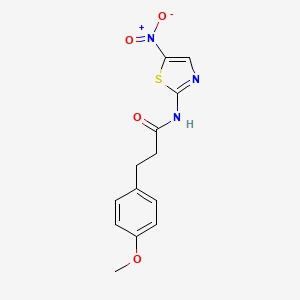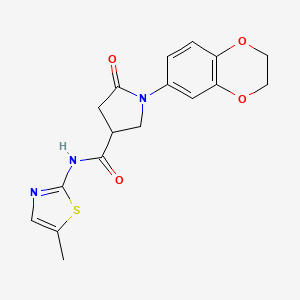![molecular formula C20H24N2O4S B11015601 (2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its diverse biological activities, and a propenamide moiety, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine to form the sulfonamide intermediate. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the propenamide moiety can interact with cellular proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-BUTENAMIDE: Has a butenamide moiety instead of a propenamide moiety, which may alter its chemical reactivity.
Uniqueness
(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups and its (E)-configuration, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-16-6-15-21-27(24,25)19-12-10-18(11-13-19)22-20(23)14-9-17-7-4-3-5-8-17/h3-5,7-14,21H,2,6,15-16H2,1H3,(H,22,23)/b14-9+ |
InChI Key |
GPIOATSTEOKJCI-NTEUORMPSA-N |
Isomeric SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11015523.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate](/img/structure/B11015544.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11015545.png)
![Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11015549.png)
methanone](/img/structure/B11015552.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015559.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015572.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015576.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B11015599.png)

